![molecular formula C8H15NO3 B14286544 1-{[(Butoxymethyl)amino]oxy}prop-2-en-1-one CAS No. 140687-54-3](/img/no-structure.png)
1-{[(Butoxymethyl)amino]oxy}prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(Butoxymethyl)amino]oxy}prop-2-en-1-one is an organic compound with a unique structure that combines an aminooxy group with a butoxymethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(Butoxymethyl)amino]oxy}prop-2-en-1-one typically involves the reaction of butoxymethylamine with an appropriate oxo compound under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-{[(Butoxymethyl)amino]oxy}prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-{[(Butoxymethyl)amino]oxy}prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
- 1-{[(Methoxymethyl)amino]oxy}prop-2-en-1-one
- 1-{[(Ethoxymethyl)amino]oxy}prop-2-en-1-one
- 1-{[(Propoxymethyl)amino]oxy}prop-2-en-1-one
Uniqueness
1-{[(Butoxymethyl)amino]oxy}prop-2-en-1-one is unique due to the presence of the butoxymethyl group, which imparts specific chemical and physical properties
Propiedades
| 140687-54-3 | |
Fórmula molecular |
C8H15NO3 |
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
(butoxymethylamino) prop-2-enoate |
InChI |
InChI=1S/C8H15NO3/c1-3-5-6-11-7-9-12-8(10)4-2/h4,9H,2-3,5-7H2,1H3 |
Clave InChI |
ZFKHYBHESHEVKN-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCNOC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-Nitrofuran-2-carbonyl)amino]ethyl furan-2-carboxylate](/img/structure/B14286461.png)
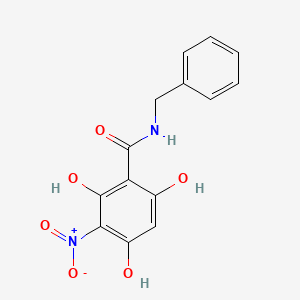

![6-Ethenyl-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14286505.png)
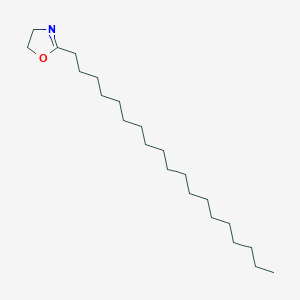
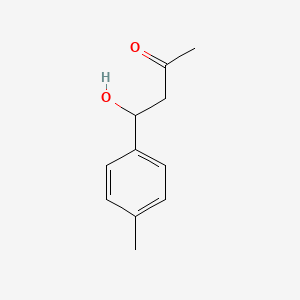
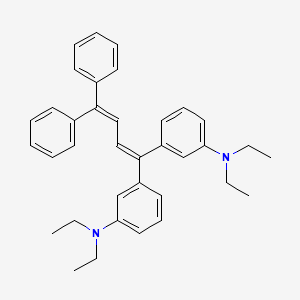
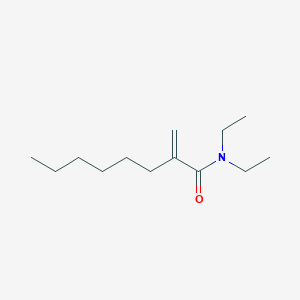
![Methyl 1-oxa-4-azaspiro[4.5]decane-4-carbodithioate](/img/structure/B14286553.png)
